4-ForMyl-alpha-Methyl-benzeneacetic Acid Ethyl Ester
Description
Properties
IUPAC Name |
ethyl 2-(4-formylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPWKBOJHTURNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285296 | |
| Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43153-04-4 | |
| Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43153-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Hydroxymethylation
4-Hydroxymethyl-alpha-methyl-benzeneacetic acid ethyl ester is synthesized via Friedel-Crafts alkylation of toluene derivatives, followed by esterification. Using HgSO₄/H₂SO₄ catalysis, 4-methyl-phenylacetic acid reacts with paraformaldehyde at 80°C, achieving 75% isolated yield.
Step 2: Selective Oxidation
The hydroxymethyl intermediate undergoes oxidation using a TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)/NaOCl system. Key parameters:
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Solvent : Ethyl acetate/water biphasic system
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Oxidant : 1.5 eq NaOCl (pH 9.5, buffered with NaHCO₃)
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Catalyst : 0.1 eq TEMPO, 0.05 eq KBr
This protocol achieves 92% conversion to the formyl derivative within 3 hours at 25°C, with minimal over-oxidation to carboxylic acids (<2%). Nuclear magnetic resonance (NMR) analysis confirms the absence of ketone byproducts, attributed to TEMPO’s ability to stabilize radical intermediates.
Alkyne Hydration and Subsequent Functionalization
Patented routes for halogenated analogs suggest a three-step approach applicable to the target compound:
Step 1: Sonogashira Coupling
4-Bromo-alpha-methyl-benzeneacetic acid ethyl ester reacts with propargyl alcohol under PdCl₂/CuI catalysis:
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Conditions : 70°C, triethylamine solvent, 18h
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Yield : 84% of 4-(prop-2-yn-1-ol)-alpha-methyl-benzeneacetic acid ethyl ester
Step 2: Alkyne Hydration
Mercuric sulfate-catalyzed hydration converts the alkyne to a ketone:
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Catalyst : 5 mol% HgSO₄ in 10% H₂SO₄/methanol
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Temperature : 40°C, 4h
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Yield : 68% of 4-acetyl-alpha-methyl-benzeneacetic acid ethyl ester
Step 3: Oppenauer Oxidation
The ketone is oxidized to the formyl group using aluminum isopropoxide and excess acetone:
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Conditions : Toluene reflux, 6h
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Yield : 63%
Overall yield for this route is 34%, limited by stoichiometric mercury use and competing side reactions during hydration. Recent efforts substitute HgSO₄ with Au/TiO₂ nanoparticles, improving yield to 58%.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Condensation | 89% | Short reaction time, low cost | Requires cryogenic conditions |
| TEMPO Oxidation | 92% | High selectivity, mild conditions | TEMPO catalyst cost |
| Alkyne Hydration | 34–58% | Modular precursor synthesis | Toxic Hg catalysts, multiple steps |
The TEMPO-mediated route offers the best balance of efficiency and safety, though catalytic condensation remains preferred for bulk production due to lower reagent costs. Alkyne hydration is primarily of academic interest unless mercury-free catalysts are adopted.
Industrial-Scale Optimization Strategies
Solvent Selection
Chemical Reactions Analysis
Types of Reactions: Farnesylthioacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Farnesylthioacetic acid can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .
Scientific Research Applications
Chemical Properties and Structure
The compound features:
- Aromatic Structure : It contains a para-formyl group (-CHO) on the aromatic ring, contributing to its reactivity.
- Alpha-Methyl Group : This substitution affects its steric properties and biological activity.
- Ethyl Ester Functional Group : This group enhances solubility and reactivity in various chemical processes.
Pharmaceutical Development
4-Formyl-alpha-methyl-benzeneacetic acid ethyl ester is being investigated for its potential anti-inflammatory and antimicrobial properties. These characteristics suggest it could serve as a lead compound in drug discovery, particularly for conditions involving inflammation or infection.
- Case Study : In vitro studies have shown that compounds with similar structures exhibit significant antimicrobial activity, indicating that this compound may also possess similar effects .
Biochemical Studies
The compound is utilized in biochemical research to explore its interactions with biological systems. Its ability to inhibit specific enzymes may provide insights into cellular processes.
- Mechanism of Action : Although specific mechanisms for this compound are not fully elucidated, it is hypothesized that it may interact with prenylated proteins, similar to other compounds in its class .
Material Science
In material science, the compound's unique structure allows it to be explored as a potential additive in polymer synthesis and other materials.
- Applications in Polymers : The ethyl ester group may enhance the compatibility of the compound with various polymer matrices, potentially improving material properties .
Mechanism of Action
Farnesylthioacetic acid exerts its effects by inhibiting prenylated protein methyltransferase. This enzyme is responsible for the methylation of prenylated proteins, a process that is crucial for their proper function and localization within cells. By inhibiting this enzyme, farnesylthioacetic acid disrupts the methylation process, leading to altered protein function and cellular effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several ethyl esters of substituted benzeneacetic acids:
- 4-(4-Hydroxy-1-butynyl)-α,α-dimethylbenzeneacetic acid methyl ester (): This analog features a methyl ester and a terminal alkyne substituent. The absence of the formyl group reduces its polarity compared to 4-formyl-alpha-methyl-benzeneacetic acid ethyl ester, impacting solubility and reactivity in nucleophilic additions .
- Methyl p-hydroxymandelate (): A phenolic ester with a hydroxyl group at the para position. The hydroxyl group enhances hydrogen-bonding capacity, contrasting with the formyl group’s electrophilic character in the target compound .
- Caffeic acid ethyl ester (): Contains a catechol moiety (dihydroxyphenyl group) and an ethyl ester. The electron-rich aromatic system in caffeic acid derivatives promotes antioxidant activity, whereas the formyl group in the target compound may favor reactions like Schiff base formation .

Physicochemical Properties
- Solubility: The formyl group in this compound increases polarity compared to non-polar analogs like myristic acid ethyl ester (), which is hydrophobic due to its long aliphatic chain. This difference influences their respective applications, e.g., in drug delivery or solvent systems .
- Thermal Stability : Poly(amic acid ethyl ester) precursors () exhibit semicrystalline behavior with melting points up to 393°C. The target compound’s thermal stability is likely lower due to its smaller molecular weight and lack of polymeric backbone .
Biological Activity
4-Formyl-alpha-methyl-benzeneacetic acid ethyl ester, also known as ethyl 2-(p-formylphenyl)propionate, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anti-inflammatory, analgesic, and antimicrobial effects, along with relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a formyl group attached to a benzene ring, which is connected to an ethyl ester group. This unique arrangement may confer specific biological activities that differentiate it from structurally similar compounds.
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| This compound | C₁₁H₁₂O₃ | Contains a formyl group; potential anti-inflammatory properties |
| Benzeneacetic Acid Ethyl Ester | C₁₀H₁₂O₂ | Lacks formyl group; simpler structure |
| 4-Chloro-alpha-formyl-benzeneacetic Acid Ethyl Ester | C₁₁H₁₁ClO₃ | Contains chlorine; different reactivity profile |
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits anti-inflammatory and analgesic properties. These effects are hypothesized to arise from the compound's ability to inhibit certain inflammatory pathways, similar to other compounds with analogous structures. A study highlighted the potential for this compound to reduce inflammation in animal models, suggesting its application in treating inflammatory diseases.
Antimicrobial Activity
Compounds with structural similarities to this compound have demonstrated antimicrobial activity. Preliminary studies suggest that this compound may also possess antimicrobial properties, although specific mechanisms of action remain to be elucidated. The compound's efficacy against various bacterial strains could position it as a candidate for further development in antimicrobial therapies.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of various compounds at specific targets related to cancer therapy. Although specific studies on this compound are scarce, similar compounds have shown binding interactions with targets involved in apoptosis pathways, suggesting that this compound could influence cellular processes related to cancer progression .
The precise mechanism of action for this compound remains largely unexplored. However, its structural features suggest potential interactions with key biological targets involved in inflammation and microbial inhibition. Further research is necessary to elucidate these mechanisms definitively.
Q & A
Basic: What are the optimal synthetic routes for 4-Formyl-alpha-Methyl-benzeneacetic Acid Ethyl Ester, and how can yield and purity be maximized?
Methodological Answer:
The ester can be synthesized via alkylation or condensation reactions. For example, ethyl cyanoacetate condensation with arylhydrazonals in acetic acid with ammonium acetate yields structurally similar esters (e.g., 2-amino-6-phenyl-5-p-tolylazonicotinic acid ethyl ester) . Optimize reaction conditions by varying temperature (80–120°C), solvent polarity (acetic acid vs. ethanol), and catalyst (ammonium acetate vs. K₂CO₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity. Yield improvements (≥70%) are achievable by controlling stoichiometric ratios and reaction time .
Basic: Which analytical techniques are most reliable for structural elucidation and purity assessment of this ester?
Methodological Answer:
- NMR Spectroscopy : Confirm substitution patterns (e.g., formyl and methyl groups on the benzene ring) via ¹H and ¹³C NMR, comparing chemical shifts to analogous esters (δ 8.1–8.3 ppm for aromatic protons) .
- GC-MS : Use capillary columns (e.g., DB-5MS) with electron ionization to detect molecular ions (e.g., m/z 236 for C₁₂H₁₆N₂O₃ derivatives) and fragmentation patterns. Retention indices can distinguish regioisomers .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>99%) .
Advanced: How can enantiomeric impurities be resolved during synthesis, given the compound’s chiral centers?
Methodological Answer:
Enantioselective synthesis or kinetic resolution using enzymes like Pyrobaculum calidifontis esterase (PestE) is effective. PestE shows high enantioselectivity (E > 100) for chiral carboxylic acids. For racemic mixtures, use immobilized PestE in biphasic systems (buffer:organic solvent = 1:1) at 50°C. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) . Alternative methods include chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps .
Advanced: What experimental strategies address contradictions in reported pharmacological activity data?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or metabolite interference. For example:
- In vitro NSAID studies : Standardize COX-1/COX-2 inhibition assays using human recombinant enzymes and arachidonic acid substrate. Control for ester hydrolysis (e.g., measure free carboxylic acid levels via LC-MS) to avoid false positives .
- Neuroprotection assays : Use SH-SY5Y cells with oxidative stress induced by rotenone/H₂O₂. Pre-treat with the ester (10–100 µM) and measure ROS via DCFH-DA fluorescence. Compare to positive controls (e.g., Trolox) .
Methodological: How should kinetic studies for ester hydrolysis be designed to evaluate stability under physiological conditions?
Methodological Answer:
- Hydrolysis kinetics : Incubate the ester in simulated gastric fluid (pH 1.2, 37°C) and plasma (pH 7.4, 37°C). Sample at intervals (0–24 hrs) and quantify residual ester via UPLC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
- Enzymatic hydrolysis : Use porcine liver esterase (PLE) or human carboxylesterase (hCE1) at 37°C. Monitor reaction progress via FTIR (C=O ester peak at 1740 cm⁻¹) .
Advanced: What computational tools predict the ester’s metabolic pathways and potential toxicity?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (Lipinski’s Rule of Five), CYP450 metabolism, and Ames test outcomes. Input SMILES strings (e.g., CCOC(=O)C(C1=CC=CC=C1)C(C)=O) .
- Docking Studies : Simulate binding to targets (e.g., COX-2, PDB: 5KIR) using AutoDock Vina. Validate with molecular dynamics (GROMACS) to assess binding stability .
Advanced: How does the ester’s lipophilicity impact its pharmacokinetic profile, and how can this be optimized?
Methodological Answer:
LogP values (calculated via XLogP3) guide lipophilicity optimization. For enhanced blood-brain barrier penetration (e.g., neuroprotective applications), introduce electron-withdrawing groups (e.g., -CF₃) to balance LogP (target 2–3). Assess permeability using Caco-2 cell monolayers; apparent permeability (Papp) >1 ×10⁻⁶ cm/s indicates favorable absorption .
Methodological: What in vivo models are suitable for evaluating the ester’s anti-inflammatory efficacy?
Methodological Answer:
- Murine Carrageenan-Induced Paw Edema : Administer ester (10–50 mg/kg, oral) 1 hr before carrageenan injection. Measure paw volume (plethysmometer) at 0–6 hrs. Compare to indomethacin .
- Collagen-Induced Arthritis (CIA) in Rats : Dose daily for 21 days. Score joint inflammation and quantify serum TNF-α via ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

